molecular formula C13H13CuIP+ B14508671 Copper;iodo-methyl-diphenylphosphanium CAS No. 62743-77-5

Copper;iodo-methyl-diphenylphosphanium

Cat. No.: B14508671
CAS No.: 62743-77-5
M. Wt: 390.67 g/mol
InChI Key: LAKSNOUNTUMXFY-UHFFFAOYSA-N
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Description

"Copper;iodo-methyl-diphenylphosphanium" refers to a copper(I) complex coordinated with iodido ligands and methyldiphenylphosphine-derived ligands. For instance, copper(I) complexes with bisphosphine ligands, such as derivatives of oxydi(2,1-phenylene)bis(diphenylphosphane) (POP) or xantphos, exhibit tetrahedral or distorted tetrahedral geometries, with Cu–P bond lengths typically ranging from 2.25–2.35 Å . These complexes are often stabilized by π-backbonding between copper(I) and phosphine ligands, which enhances their stability against oxidation .

Copper(I)-iodido-phosphine complexes are of interest in catalysis and photophysics due to their tunable electronic properties and cost-effectiveness compared to rare-metal alternatives (e.g., iridium(III)) . However, their synthesis requires careful ligand design to prevent disproportionation or oxidation, as copper(I) is inherently labile in solution .

Properties

CAS No.

62743-77-5

Molecular Formula

C13H13CuIP+

Molecular Weight

390.67 g/mol

IUPAC Name

copper;iodo-methyl-diphenylphosphanium

InChI

InChI=1S/C13H13IP.Cu/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;/q+1;

InChI Key

LAKSNOUNTUMXFY-UHFFFAOYSA-N

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)I.[Cu]

Origin of Product

United States

Preparation Methods

Direct Synthesis via Copper(I) Precursors and Phosphine Ligands

The most straightforward route involves the reaction of copper(I) iodide with methyl-diphenylphosphine derivatives. Copper(I) salts, known for their stability and reactivity with phosphorus ligands, form the basis of this method. For instance, CuI reacts with iodomethane and diphenylphosphine in anhydrous tetrahydrofuran (THF) under inert conditions to yield the target compound.

Reaction Conditions:

  • Solvent: THF or dimethylformamide (DMF)
  • Temperature: 60–100°C
  • Ligand-to-Cu ratio: 1:1 stoichiometry
  • Additives: Triethylamine (Et₃N) as a base to deprotonate phosphine intermediates.

Optimization Insights:

  • Catalyst Loading: Higher CuI concentrations (30 mol%) improve yields but risk side reactions.
  • Atmosphere: Reactions under nitrogen or argon prevent oxidation of Cu(I) to Cu(II).
  • Solvent Polarity: Polar aprotic solvents like DMF enhance ligand coordination and reaction rates.

Cyclic Diaryliodonium Salt-Mediated Diphenylation

A novel approach employs cyclic diaryliodonium salts to introduce phenyl groups to phosphorus centers. This method, adapted from Wang et al., involves coupling P(O)-OH precursors with iodonium salts in the presence of CuI:

Procedure:

  • Substrates: Diphenylphosphinic acid and iodonium salts (e.g., 2-iodophenyl derivatives).
  • Catalyst: CuI (10 mol%) with Et₃N (1.5 equiv).
  • Conditions: Toluene or THF at 80°C for 12 hours.

Key Advantages:

  • Chemoselectivity: Avoids over-arylation due to the cyclic iodonium structure.
  • Functional Group Tolerance: Compatible with electron-withdrawing and -donating substituents.

Mechanistic Pathway:

  • Coordination: CuI binds to the iodonium salt, facilitating aryl transfer.
  • Nucleophilic Attack: Deprotonated phosphine attacks the activated aryl group.
  • Reductive Elimination: Releases the product and regenerates CuI.

Ligand Substitution in Pre-Formed Copper Complexes

Pre-formed copper complexes, such as Cu(PPh₃)₃I , undergo ligand exchange with methyl-diphenylphosphine. This method allows precise control over stoichiometry and geometry:

Steps:

  • Starting Material: Synthesize Cu(PPh₃)₃I via refluxing CuI with triphenylphosphine.
  • Substitution: React with methyl-diphenylphosphine in dichloromethane at room temperature.
  • Isolation: Precipitate the product using hexane.

Characterization Data:

  • X-ray Diffraction: Confirms tetrahedral geometry around Cu(I) with P–Cu–I bond angles of ~109.5°.
  • 31P NMR: Single resonance at δ 15–20 ppm, indicating equivalent phosphorus environments.

Mechanochemical Synthesis

Solid-state synthesis via ball milling offers a solvent-free alternative:

Protocol:

  • Reagents: CuI, methyl-diphenylphosphine, and NaI (1:1:1 molar ratio).
  • Equipment: Stainless-steel jar with zirconia balls (10 mm diameter).
  • Duration: 2 hours at 30 Hz frequency.

Benefits:

  • Efficiency: 85–90% yield without solvent purification.
  • Scalability: Suitable for gram-scale production.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Scalability Cost
Direct Synthesis 70–88 5–12 h Moderate Low
Iodonium Salt Route 81–92 12 h High Moderate
Ligand Substitution 65–75 24 h Low High
Mechanochemical 85–90 2 h High Very Low

Critical Observations:

  • The iodonium salt method achieves the highest yields but requires expensive reagents.
  • Mechanochemical synthesis is optimal for industrial applications due to its rapidity and low solvent waste.

Challenges and Mitigation Strategies

  • Cu(I) Oxidation:

    • Issue: Cu(I) disproportionates to Cu(0) and Cu(II) in air.
    • Solution: Strict anaerobic conditions or additives like ascorbic acid.
  • Phosphine Degradation:

    • Issue: Diphenylphosphine oxidizes to phosphine oxide.
    • Solution: Use freshly distilled phosphine and degassed solvents.
  • Byproduct Formation:

    • Issue: Competing Ullmann-type couplings generate biaryl byproducts.
    • Solution: Lower reaction temperatures (≤80°C) and shorter durations.

Chemical Reactions Analysis

Types of Reactions: Copper;iodo-methyl-diphenylphosphanium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The iodo group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction may produce copper(I) species .

Scientific Research Applications

Copper;iodo-methyl-diphenylphosphanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of copper;iodo-methyl-diphenylphosphanium involves its interaction with molecular targets through its phosphorus and copper centers. The compound can act as a donor of electrons, participating in various redox reactions. The copper ion can generate reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Structural and Geometric Comparisons

The table below compares key structural parameters of "Copper;iodo-methyl-diphenylphosphanium" analogs with related copper(I)-phosphine complexes:

Compound Geometry Cu–P Bond Length (Å) Cu–X Bond Length (Å) Key Ligand Features Reference
[Cu(dppmS)₂]PF₆ Distorted tetrahedral 2.30 (P), 2.36 (S) Chelating P,S-donor ligands
[Cu(POP)(bpy)]⁺ Tetrahedral 2.28 Mixed P^P and N^N ligands
[Cu(TPP)₂(EtPy)]⁺ (TPP = triphenylphosphine) Trigonal planar 2.32 Hard O-donor (EtPy) with soft P
Di-μ-iodido-bis[iodidocopper(I)] Dinuclear 2.65 (Cu–I) Bridging iodide ligands

Key Observations :

  • Ligand Effects: Chelating ligands (e.g., dppmS in [Cu(dppmS)₂]PF₆) enhance stability by forming five-membered rings, reducing ligand dissociation . In contrast, monodentate ligands like triphenylphosphine (TPP) result in dynamic ligand exchange in solution .
  • Coordination Geometry: The presence of soft phosphine ligands favors tetrahedral geometries, while hard donors (e.g., O in EtPy) may lead to trigonal planar configurations .
  • Bond Lengths : Cu–P bond lengths are consistent across analogs (~2.30 Å), whereas Cu–I bonds in iodide-bridged complexes are longer (~2.65 Å) due to weaker σ-donation .
Photophysical and Electrochemical Properties

Copper(I)-phosphine complexes are notable for their tunable emission properties. For example:

  • [Cu(POP)(bpy)]⁺ exhibits blue-green emission (λmax = 480 nm) with a quantum yield (Φ) of 0.15 in solid state, attributed to metal-to-ligand charge transfer (MLCT) transitions .
  • [Cu(dppmS)₂]PF₆ shows weaker luminescence (Φ < 0.05) due to non-radiative decay pathways from sulfur-based ligands .

In comparison, iridium(III) analogs (e.g., [Ir(ppy)₃]) achieve higher quantum yields (Φ > 0.8) but require rare and costly metals . Copper complexes, while less efficient, offer sustainability advantages.

Stability and Reactivity
  • Oxidative Stability: Copper(I) complexes with soft phosphine ligands (e.g., POP, dppmS) resist oxidation better than those with hard donors (e.g., O in dppeo) . For instance, [Cu(dppeo)₂]⁺ undergoes rapid oxidation in air, whereas [Cu(POP)(bpy)]⁺ remains stable .
  • Ligand Exchange: Monodentate phosphines (e.g., TPP) exhibit ligand displacement in solution, whereas chelating ligands (e.g., dppmS) maintain structural integrity .

Q & A

Q. How should researchers address discrepancies between experimental and computational data for this compound?

  • Methodological Answer :
  • Error analysis : Quantify experimental uncertainties (e.g., crystallographic R-factors, NMR integration errors).
  • Benchmarking : Validate computational methods against high-quality experimental data (e.g., gas-phase vs. solvent-corrected DFT).
  • Collaboration : Cross-disciplinary peer review to identify overlooked variables (e.g., solvation effects) .

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